molecular formula C26H33N5O4S B2811865 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-morpholinopropyl)propanamide CAS No. 690249-24-2

3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-morpholinopropyl)propanamide

Cat. No.: B2811865
CAS No.: 690249-24-2
M. Wt: 511.64
InChI Key: LCCPXZMUHYUJDK-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-morpholinopropyl)propanamide features a 1,2,4-triazole core modified with dual 4-methoxyphenyl groups, a thioether linkage, and a morpholinopropyl-propanamide side chain. While direct biological data for this compound are unavailable in the provided evidence, structural analogs indicate possible antifungal, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4S/c1-33-21-8-4-19(5-9-21)23(18-24(32)27-12-3-13-31-14-16-35-17-15-31)36-26-28-25(29-30-26)20-6-10-22(34-2)11-7-20/h4-11,23H,3,12-18H2,1-2H3,(H,27,32)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCPXZMUHYUJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCCN3CCOCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-morpholinopropyl)propanamide is a hybrid molecule that integrates a triazole moiety with a morpholine side chain. The triazole structure is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The compound's chemical structure can be represented as follows:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure features:

  • A triazole ring , which is a well-documented pharmacophore in medicinal chemistry.
  • A morpholine group , which enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antifungal Activity

Triazole derivatives have shown significant antifungal properties. In studies involving similar compounds, the triazole moiety has been linked to effective inhibition of fungal pathogens such as Candida albicans and Aspergillus fumigatus. The presence of the morpholine group may contribute to enhanced membrane permeability, facilitating better antifungal action.

Antibacterial Activity

Research indicates that compounds with triazole structures exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The hybrid nature of this compound suggests potential synergy between the triazole and morpholine components, enhancing its efficacy compared to traditional antibiotics.

Anticancer Properties

Preliminary studies suggest that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis. The specific effects of this compound on cancer cell lines remain to be thoroughly investigated.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting cytochrome P450 enzymes involved in the biosynthesis of ergosterol in fungi.
  • Membrane Disruption : The morpholine component may enhance the ability of the compound to integrate into cellular membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazoles can induce oxidative stress in microbial cells, leading to cell death.

Research Findings and Case Studies

StudyCompoundActivityResults
1Triazole derivativesAntifungalMIC values ranging from 0.0156 to 0.5 μg/mL against fungal pathogens .
2Triazole-morpholine hybridsAntibacterialDemonstrated significant inhibition against MRSA with MIC values lower than traditional antibiotics .
3Hybrid compoundsAnticancerInduced apoptosis in various cancer cell lines; specific IC50 values pending further investigation .

Comparison with Similar Compounds

Structural Analogs with Triazole/Thioether Motifs

Triazole-thioether derivatives are commonly synthesized via InCl3-catalyzed reactions, as demonstrated in , where substituted methylthio groups are introduced to triazole cores . Compared to the target compound, which incorporates dual 4-methoxyphenyl groups, ’s derivatives feature trimethoxyphenyl and simpler alkylthio substituents. These structural differences influence molecular weight and lipophilicity:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,2,4-Triazole 4-Methoxyphenyl, morpholinopropyl ~500 (estimated) Thioether, propanamide, morpholine
Derivatives 1,2,4-Triazole Trimethoxyphenyl, methylthio ~400–450 Thioether, triazole

The target’s dual methoxyphenyl groups may enhance π-π stacking in target binding pockets, while the morpholinopropyl side chain improves aqueous solubility compared to alkylthio groups in .

Propanamide Derivatives with Heterocyclic Moieties

Propanamides with tetrazole, oxadiazole, or pyrazole cores (Evidences 5–10) exhibit varied pharmacological profiles:

Table 2: Key Propanamide Derivatives
Compound (Source) Heterocycle Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,2,4-Triazole 4-Methoxyphenyl, morpholinopropyl ~500 Thioether linkage, morpholine
N-(4-Ethoxyphenyl)-... (6) Tetrazole 4-Ethoxyphenyl 341.34 Ethoxy group, tetrazole core
N-(4-Fluorophenyl)-... (8) Tetrazole 4-Fluorophenyl 341.34 Fluorine substituent
3-(4-Hydroxy-3-methoxy... (9) Tetrazole Trifluoromethylphenyl 407.35 CF3 group, hydroxy-methoxy
Pyrazole derivative (10) Pyrazole Hydroxy, methyl ~350–400 Pyrazole core, N-hydroxy
  • Tetrazole vs.
  • Morpholine vs. Fluorine/CF3: The morpholinopropyl group in the target compound reduces logP (estimated ~2.5) compared to fluorophenyl (logP ~3.0) or trifluoromethyl (logP ~3.5) groups, enhancing solubility .

Morpholine-Containing Compounds

Morpholine derivatives, such as 3f in , are often designed to improve pharmacokinetics. The target compound’s morpholinopropyl group likely increases solubility and bioavailability, similar to morpholinophenyl groups in pyrimido-pyrimidinone derivatives .

Physicochemical and Pharmacokinetic Properties

Table 3: Estimated Properties
Compound logP Solubility (mg/mL) Metabolic Stability
Target Compound ~2.5 Moderate-High High (morpholine resists oxidation)
(Ethoxyphenyl) ~3.0 Low-Moderate Moderate (ethoxy demethylation)
(CF3) ~3.5 Low High (CF3 stabilizes against metabolism)

The target’s morpholine group balances lipophilicity and solubility, offering advantages over more lipophilic analogs like ’s trifluoromethyl derivative .

Q & A

Q. Critical parameters :

  • Temperature control (±2°C) during exothermic steps.
  • pH adjustment (6.5–7.5) during aqueous workups.
  • Microwave-assisted synthesis (50–100 W, 80–120°C) improves yields by 15–20% compared to conventional methods .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

A tiered analytical approach is recommended:

TechniquePurposeKey ParametersReference
¹H/¹³C NMR Verify substitution patterns and stereochemistryDMSO-d₆ solvent, 400 MHz minimum
HRMS Confirm molecular formulaESI+ mode, <5 ppm accuracy
HPLC Purity assessment (>95%)C18 column, 0.1% TFA/ACN gradient
FT-IR Validate functional groups (e.g., C=S, NH)ATR mode, 4 cm⁻¹ resolution

X-ray crystallography resolves ambiguous NOE correlations if crystalline .

Advanced: How to resolve contradictions between in vitro bioactivity and in vivo efficacy?

Pharmacokinetic profiling :

  • Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability .
  • Use Caco-2/MDCK cells with ABC transporter inhibitors to assess permeability .

Formulation optimization :

  • Improve solubility via PEG-400/water (1:4 v/v) co-solvent systems .

Deuterated analogs : Track metabolite formation in vivo using LC-HRMS .

Advanced: What computational strategies predict binding affinity with kinase targets?

A multi-modal approach:

Molecular docking : AutoDock Vina with ensemble receptor conformations (RMSD <2Å) .

Molecular dynamics (MD) :

  • 100 ns simulations in TIP3P water model.
  • MMPBSA/GBSA for binding free energy calculations.

Quantum mechanics (QM) :

  • DFT (B3LYP/6-31G*) to analyze charge distribution in the triazole-thioether moiety .
  • Fukui indices identify nucleophilic/electrophilic sites .

Validate with alanine scanning mutagenesis of predicted binding pockets .

Advanced: How to design stability studies for physiological conditions?

ConditionParametersAnalysis Method
Acidic (pH 1.2)37°C, 24hUPLC-MS/MS
Neutral (pH 7.4)37°C, 7d¹H NMR
Oxidative0.3% H₂O₂, 24hHPLC-DAD
Light exposureICH Q1B guidelinesPhotodiode array

Identify degradation products via MSⁿ fragmentation and compare with reference standards .

Advanced: How to probe the role of the morpholinopropyl group in target engagement?

Analog synthesis : Replace morpholine with:

  • Piperidine (retains basicity).
  • N,N-dimethylaminopropyl (reduces steric bulk).
  • PEG-linked amines (alters hydrophilicity) .

Assessment methods :

  • Surface plasmon resonance (SPR) for binding kinetics.
  • Cellular thermal shift assays (CETSA) for target engagement .
  • ¹⁹F-NMR with fluorinated reporter proteins .

Advanced: What strategies elucidate metabolic pathways?

In vitro metabolism :

  • Incubate with liver microsomes (human/rat) and NADPH.
  • Identify phase I metabolites via LC-HRMS .

Isotope labeling : Use ¹⁴C-labeled compound to track biliary excretion .

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